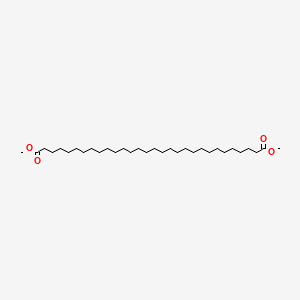

Dimethyl triacontanedioate

Description

Dimethyl triacontanedioate (CAS: Not explicitly listed in provided evidence; inferred structure: a dimethyl ester of triacontanedioic acid, HOOC-(CH₂)₂₈-COOH) is a long-chain diester. Long-chain esters are typically used as lubricants, surfactants, or intermediates in polymer synthesis.

Properties

Molecular Formula |

C32H62O4 |

|---|---|

Molecular Weight |

510.8 g/mol |

IUPAC Name |

dimethyl triacontanedioate |

InChI |

InChI=1S/C32H62O4/c1-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-2/h3-30H2,1-2H3 |

InChI Key |

TVLUURPTIMUJNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl triacontanedioate can be synthesized through the esterification of triacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:

HOOC-(CH2)28-COOH+2CH3OH→CH3OOC-(CH2)28-COOCH3+2H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water by azeotropic distillation can help drive the reaction to completion.

Chemical Reactions Analysis

Hydrolysis

Dimethyl triacontanedioate undergoes acid- or base-catalyzed hydrolysis :

-

Basic hydrolysis : Treatment with Ba(OH)₂ in methanol yields mono-methyl triacontanedioate .

-

Acidic hydrolysis : Concentrated HCl regenerates triacontanedioic acid.

Transesterification

The diester reacts with alcohols (e.g., ethanol) under acidic conditions to form mixed esters:

Conditions : 80–100°C, H₂SO₄ catalyst.

Reduction

Lithium aluminum hydride (LAH) reduces the ester to 1-triacontanol :

Yield : >90% after purification .

Kolbe Electrolysis

Mixed Kolbe coupling with C₈ or C₁₆ alkanoic acids produces long-chain monoesters (e.g., methyl triacontanoate) and hydrocarbons (e.g., triacontane) :

| Reactants | Products | Byproducts |

|---|---|---|

| Methyl thapsate + C₈ acid | Methyl docosanoate | Tetradecane |

| Methyl thapsate + C₁₆ acid | Methyl triacontanoate | Triacontane |

Conditions : Pt anode, 0.3 A current, methanol solvent .

Thermal Stability and Decomposition

Heating above 150°C induces decarboxylation , forming alkanes and CO₂:

Decomposition threshold : 220°C (TGA data).

Comparative Reaction Data

Limitations and Research Gaps

-

Oxidation studies : Limited data on air or radical-mediated oxidation.

-

Catalytic pathways : No reported use in asymmetric synthesis or enzyme-mediated reactions.

Scientific Research Applications

Dimethyl triacontanedioate has several applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactivity of long-chain aliphatic diesters.

Biology: Investigated for its potential role in biological membranes and lipid metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of dimethyl triacontanedioate in biological systems is not well understood. it is believed to interact with lipid membranes, potentially altering their fluidity and permeability. The long aliphatic chain of the compound allows it to integrate into lipid bilayers, affecting the overall structure and function of the membrane.

Comparison with Similar Compounds

Due to the absence of direct data on dimethyl triacontanedioate in the provided evidence, comparisons are extrapolated from structurally related compounds:

Physical and Chemical Properties

Key Observations :

- Chain Length and Functionality: this compound’s diester structure distinguishes it from monoesters like methyl triacontanoate. The dual ester groups may enhance its utility in cross-linking reactions or as a plasticizer.

- Applications: Unlike methyl tetradecanoate (used in fragrances ), this compound’s extended carbon chain would prioritize industrial applications over consumer products.

Q & A

Basic: What are the standard methodologies for synthesizing dimethyl triacontanedioate in laboratory settings?

This compound is typically synthesized via esterification of triacontanedioic acid with methanol, catalyzed by acidic or enzymatic agents. A common approach involves refluxing the diacid with excess methanol in the presence of sulfuric acid (H₂SO₄) or immobilized lipases for greener synthesis. Reaction progress is monitored using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation. Post-synthesis, purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Advanced: How can reaction kinetics and computational modeling optimize this compound synthesis under varying conditions?

Advanced optimization requires integrating experimental data with kinetic models. For instance, a lumped reaction kinetic model can be parametrized using data from fixed-bed reactor experiments (e.g., temperature, pressure, catalyst loading). Sensitivity analysis identifies rate-limiting steps, such as diffusion constraints in viscous reaction mixtures. Computational tools like Aspen Plus® or COMSOL Multiphysics® enable simulating solvent effects and predicting optimal molar ratios (e.g., methanol:diacid > 3:1) to maximize yield. Validation involves comparing model predictions with gas chromatography-mass spectrometry (GC-MS) results across 50+ experimental trials .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Core techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm esterification (δ 3.6–3.8 ppm for methoxy groups, δ 170–175 ppm for carbonyl carbons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 527.4 for C₃₂H₆₂O₄).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity.

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced: How can researchers resolve structural ambiguities in this compound derivatives using multi-method characterization?

Ambiguities (e.g., isomerism or branching) require combinatorial approaches:

- X-ray Crystallography : For unambiguous solid-state structure determination.

- Two-Dimensional NMR (2D-COSY, HSQC) : To map proton-proton and carbon-proton correlations in complex mixtures.

- Differential Scanning Calorimetry (DSC) : To detect polymorphic transitions affecting solubility.

- Synchrotron Radiation FTIR : For high-resolution functional group analysis in trace samples.

Data triangulation reduces misinterpretation risks .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinsing to prevent drainage contamination.

- First Aid : Immediate eye irrigation with saline (15+ minutes) and medical consultation for persistent dermal exposure .

Advanced: How can contradictory toxicity data for this compound be reconciled in meta-analyses?

Contradictions (e.g., conflicting LD₅₀ values) arise from assay variability. Mitigation strategies:

- Standardized Protocols : Adopt OECD Test Guidelines (e.g., TG 423 for acute oral toxicity).

- Data Harmonization : Use tools like the Comparative Toxicogenomics Database (CTD) to cross-reference in vitro and in vivo results.

- Dose-Response Modeling : Apply Hill equation or probit analysis to unify EC₅₀ estimates from disparate studies.

Meta-regression identifies covariates (e.g., solvent choice, species-specific metabolism) driving discrepancies .

Basic: What statistical methods are appropriate for analyzing this compound’s physicochemical property data?

Use:

- ANOVA : To compare means across synthesis batches (e.g., melting point variability).

- Linear Regression : Correlate chain length with hydrophobicity (logP values).

- Principal Component Analysis (PCA) : To cluster spectral data (e.g., FTIR, Raman) by functional groups.

Report confidence intervals (95% CI) and effect sizes to quantify uncertainty .

Advanced: How can researchers design experiments to investigate this compound’s role in lipid bilayer interactions?

Employ:

- Langmuir Trough Assays : Measure monolayer surface pressure-area isotherms to assess insertion kinetics.

- Molecular Dynamics (MD) Simulations : Use GROMACS or NAMD to model alkyl chain packing in phospholipid membranes.

- Fluorescence Resonance Energy Transfer (FRET) : Track bilayer fluidity changes using pyrene-labeled probes.

Validate with cryo-electron microscopy (cryo-EM) for nanoscale structural insights .

Basic: What in vitro models are suitable for preliminary toxicological screening of this compound?

Start with:

- HepG2 Cells : For hepatotoxicity assessment via MTT assays.

- Ames Test : Salmonella typhimurium strains (TA98, TA100) to detect mutagenicity.

- Daphnia magna Acute Toxicity : 48-hour EC₅₀ determination in aquatic environments.

Data from these models inform regulatory compliance (e.g., REACH, EPA) .

Advanced: What challenges arise in extrapolating this compound’s environmental impact from lab-scale to ecosystem-level studies?

Key challenges include:

- Bioaccumulation Modeling : Lipid-water partition coefficients (Kₗw) may underestimate biomagnification in food webs.

- Microcosm vs. Mesocosm Discrepancies : Scaling artifacts due to simplified microbial communities in lab settings.

- Long-Term Degradation Studies : Hydrolysis half-lives (t₁/₂) vary with pH, requiring Arrhenius-based adjustments for field conditions.

Integrate field sediment sampling with LC-MS/MS to validate predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.